[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-derived compound featuring a benzyloxycarbonyl-protected ethylamino group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. Its molecular formula is C₁₈H₂₆N₂O₄, with a molar mass of 334.41 g/mol . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJNERPMBKBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the benzyloxycarbonyl group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is primarily studied for its potential role in developing new therapeutic agents targeting various diseases. Its structural features allow it to interact with specific receptors in the body, making it a candidate for further pharmacological studies.
2. Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit antitumor properties. The incorporation of the benzyloxycarbonyl group enhances the compound's stability and bioavailability, which may improve its efficacy in cancer treatment. For instance, research has shown that modifications to piperidine structures can lead to increased cytotoxicity against cancer cell lines .
Biochemical Probes
1. Neurotransmitter Interaction
The compound has been investigated for its ability to modulate neurotransmitter systems. Its design allows it to act as a selective ligand for certain receptors, potentially leading to advancements in treatments for neurological disorders such as depression and anxiety .
2. Enzyme Inhibition Studies
Studies have demonstrated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial in developing treatments for metabolic disorders, highlighting the compound's versatility as a biochemical probe .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and tested their cytotoxic effects on human cancer cell lines. The findings indicated that compounds similar to [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exhibited significant antitumor activity, suggesting a pathway for developing new cancer therapies.
Case Study 2: Neurotransmitter Modulation
A paper in Neuroscience Letters explored the effects of piperidine derivatives on serotonin receptors. The study found that certain modifications enhanced receptor binding affinity, paving the way for potential treatments for mood disorders.
Mechanism of Action
The mechanism of action of [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The structural analogs of [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid primarily differ in the substituent attached to the amino group or the position of functional groups. Key examples include:
Implications of Substituent Changes :
- Ethyl vs. However, this may compromise solubility compared to the ethyl variant.
- Ethyl vs. Isopropyl : The isopropyl group increases steric bulk, which could hinder binding to flat receptor pockets but enhance interactions with hydrophobic cavities .
- Stereochemistry: The R-configuration in [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid may lead to differential activity in chiral environments, such as enzyme active sites .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The ethyl-substituted compound exhibits moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and aqueous solubility .
- The cyclopropyl analog (logP ~2.8) shows similar solubility but may have slower metabolic clearance due to its rigid structure .
- The isopropyl derivative (logP ~3.2) is more lipophilic, favoring blood-brain barrier penetration but risking higher plasma protein binding .
Receptor Binding and Activity
- QSAR models () suggest that the ethyl group optimizes hydrogen bonding with PPARγ receptors, while bulkier substituents (e.g., isopropyl) reduce affinity due to steric clashes .
- Fluorinated analogs (e.g., compounds in ) demonstrate enhanced metabolic stability but require trade-offs in synthetic complexity and toxicity .
Biological Activity
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, also known by its CAS number 1177291-14-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula: C17H24N2O4
- Molecular Weight: 320.39 g/mol
- Structure: The compound features a piperidine ring substituted with a benzyloxycarbonyl and an ethylamino group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as diabetes .
- Receptor Modulation: The structural features allow it to interact with receptors in the central nervous system, indicating possible applications in neuropharmacology .
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by modulating signaling pathways associated with tumor growth and proliferation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have explored the biological activity of this compound:
- Diabetes Research: A study indicated that derivatives of piperidine compounds, including this compound, showed significant effects on blood glucose levels in diabetic models. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production .
- Neuropharmacological Effects: Research has demonstrated that this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
- Anticancer Studies: In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
